3-Bromo-5-(oxazol-5-yl)aniline

Physicochemical profiling Drug-likeness Fragment-based design

3-Bromo-5-(oxazol-5-yl)aniline (CAS 1638604-61-1) is a heterocyclic aromatic amine defined by a meta-substituted aniline core bearing a 5-oxazolyl group and a bromine atom at the 3-position, with a molecular formula C₉H₇BrN₂O and molecular weight 239.07 g/mol. It belongs to the class of oxazole-aniline conjugates, which are frequently employed as fragment-sized scaffolds and synthetic intermediates in medicinal chemistry and chemical biology.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1638604-61-1
Cat. No. B1409012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(oxazol-5-yl)aniline
CAS1638604-61-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Br)C2=CN=CO2
InChIInChI=1S/C9H7BrN2O/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2
InChIKeyNMZNOKGMZOAYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(oxazol-5-yl)aniline (1638604-61-1) – Structural Identity & Procurement-Class Definition


3-Bromo-5-(oxazol-5-yl)aniline (CAS 1638604-61-1) is a heterocyclic aromatic amine defined by a meta-substituted aniline core bearing a 5-oxazolyl group and a bromine atom at the 3-position, with a molecular formula C₉H₇BrN₂O and molecular weight 239.07 g/mol [1]. It belongs to the class of oxazole-aniline conjugates, which are frequently employed as fragment-sized scaffolds and synthetic intermediates in medicinal chemistry and chemical biology. The compound is commercially available at a minimum purity specification of 95% (HPLC) . Its structural features—a primary aniline, an oxazole ring capable of both hydrogen-bonding and π-stacking interactions, and a bromine atom that serves as a synthetic diversification handle—position it as a versatile building block for library synthesis and target-directed probe design.

3-Bromo-5-(oxazol-5-yl)aniline – Why In-Class Analogs Cannot Be Interchanged Without Evidence


Compounds within the oxazole-aniline family, such as 3-(oxazol-5-yl)aniline (157837-31-5) and 4-(oxazol-5-yl)aniline (1008-95-3), share a common core but differ critically in substitution pattern and the presence or absence of the bromine atom. These structural variations produce quantifiable differences in lipophilicity, biological target selectivity, and synthetic reactivity that preclude simple interchange. The bromine atom in 3-bromo-5-(oxazol-5-yl)aniline elevates the computed XLogP3-AA by approximately 0.7 log units relative to the non-brominated 3-(oxazol-5-yl)aniline [1], altering permeability and protein-binding characteristics. Furthermore, the meta-substitution pattern preserves biological activity that is substantially diminished in the para-regioisomer [2]. The quantitative evidence below demonstrates why generic substitution without empirical validation introduces risk in lead optimization, fragment-based screening, and parallel synthesis workflows.

3-Bromo-5-(oxazol-5-yl)aniline – Quantitative Differentiation Evidence for Procurement Decisions


Increased Lipophilicity vs. Non-Brominated 3-(Oxazol-5-yl)aniline Drives Membrane Permeability Differentiation

3-Bromo-5-(oxazol-5-yl)aniline exhibits a computed XLogP3-AA value of 2.0, compared to 1.3 for its direct non-brominated analog 3-(oxazol-5-yl)aniline [1][2]. This ΔlogP of +0.7 represents a significant increase in lipophilicity attributable to the bromine substituent, which is expected to enhance passive membrane permeability and is consistent with the established pharmacology of halogen-substituted oxazole anilines [3].

Physicochemical profiling Drug-likeness Fragment-based design

Superior MAO-A Selectivity vs. Clorgyline Enables Isoform-Specific Probe Applications

3-Bromo-5-(oxazol-5-yl)aniline demonstrates an IC50 of 66 nM against bovine brain mitochondria MAO-A and 360,000 nM against MAO-B, yielding a selectivity ratio (MAO-B/MAO-A) of 5,455-fold [1]. By comparison, the prototypical MAO-A inhibitor clorgyline displays an IC50 of approximately 4 nM for MAO-A and 630 nM for MAO-B, corresponding to a selectivity ratio of ~158-fold [2]. This represents a ~34.5-fold improvement in the selectivity window, making 3-bromo-5-(oxazol-5-yl)aniline a superior tool compound for MAO-A-specific functional studies with minimal MAO-B crosstalk.

Monoamine oxidase inhibition Neuropharmacology Target selectivity

Bromine Substituent Enables Diversification Chemistry Inaccessible to Non-Halogenated Analogs

The bromine atom at the 3-position of the aniline ring permits Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. In comparable 3-bromo-5-aryl aniline building blocks, Suzuki-Miyaura coupling efficiencies of ~85% have been routinely reported under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) [2]. In contrast, the non-brominated analog 3-(oxazol-5-yl)aniline lacks this reactive handle entirely, limiting its utility to nucleophilic aromatic substitution or de novo ring construction, which are often less efficient and lower-yielding. This makes 3-bromo-5-(oxazol-5-yl)aniline the preferred intermediate for generating diversified oxazole-aniline libraries.

Synthetic methodology Cross-coupling Library synthesis

Meta-Methoxy-Free Scaffold Retains Activity Lost in 4-(Oxazol-5-yl)aniline Regioisomer

Enzymatic profiling reveals that 3-bromo-5-(oxazol-5-yl)aniline, which bears the oxazole group at the meta position relative to the aniline NH₂, achieves an IC50 of 66 nM against MAO-A, whereas the para-regioisomer 4-(oxazol-5-yl)aniline (CAS 1008-95-3) exhibits drastically reduced activity, with MAO-A inhibition percent of only ~12% at 100 µM in single-dose screens [1]. This 1,500-fold difference in apparent potency reflects the critical role of the meta substitution pattern for productive target engagement, as predicted by molecular docking studies of oxazole-aniline fragments in the MAO-A active site [2].

Structure-Activity Relationship (SAR) Regioisomer comparison Fragment screening

3-Bromo-5-(oxazol-5-yl)aniline – Evidence-Backed Application Scenarios for Scientific and Industrial Selection


MAO-A Selective Probe Development for Neurodegenerative Disease Research

The 5,455-fold selectivity for MAO-A over MAO-B [1] positions 3-bromo-5-(oxazol-5-yl)aniline as a starting fragment for developing isoform-selective probes with minimal off-target MAO-B pharmacology. Its selectivity window far exceeds that of clorgyline (~158-fold), enabling cleaner functional annotation of MAO-A in neuronal cell models. Procurement should prioritize this compound for laboratories conducting monoamine oxidase mechanistic studies where isoform discrimination is critical.

Fragment-Based Lead Discovery Requiring Meta-Oxazole Aniline Scaffolds

Crystallographic evidence from the human PHGDH–3-(oxazol-5-yl)aniline complex (PDB 5NZQ) confirms that the meta-oxazole-aniline scaffold engages enzyme active sites via hydrogen-bond networks involving the oxazole ring [2]. The brominated variant retains this binding orientation while offering enhanced lipophilicity (ΔlogP = +0.7 vs. non-brominated analog) [3] and a synthetic handle for structure-guided elaboration. This compound is the preferred choice for fragment libraries targeting enzymes with analogous hydrogen-bond acceptor motifs.

Parallel Library Synthesis via Cross-Coupling Diversification

The presence of the aryl bromine atom enables robust Pd-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira), with precedent yields of ~85% achieved in analogous 3-bromo-5-aryl aniline systems [4]. Non-brominated analogs such as 3-(oxazol-5-yl)aniline cannot undergo these transformations, limiting library diversity. CROs and medicinal chemistry groups seeking to generate focused oxazole-aniline libraries should procure this building block as the primary diversification scaffold.

LogP-Driven Cellular Permeability Optimization in CNS-Targeted Programs

With a computed XLogP3-AA of 2.0, 3-bromo-5-(oxazol-5-yl)aniline falls within the optimal CNS drug-like lipophilicity range (logP 1–3), whereas the non-brominated analog (XLogP3-AA = 1.3) sits at the lower boundary [3]. The +0.7 logP increase attributable to bromine substitution is expected to enhance passive blood-brain barrier penetration while maintaining aqueous solubility. This compound is recommended for CNS lead optimization programs where balanced permeability is required.

Quote Request

Request a Quote for 3-Bromo-5-(oxazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.